molecular formula C14H21N B2835241 4-[(2,5-Dimethylphenyl)methyl]piperidine CAS No. 683202-60-0

4-[(2,5-Dimethylphenyl)methyl]piperidine

Cat. No.: B2835241
CAS No.: 683202-60-0
M. Wt: 203.329
InChI Key: BIBFFFKIOBFLSN-UHFFFAOYSA-N
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Description

Chemical Characteristics 4-[(2,5-Dimethylphenyl)methyl]piperidine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.33 g/mol . Its structure consists of a piperidine ring substituted at the 4-position with a (2,5-dimethylphenyl)methyl group. This specific architecture makes it a valuable intermediate in exploratory organic synthesis and medicinal chemistry research. Research Context and Potential While specific biological data for this compound is not extensively published, piperidine and its derivatives are fundamental scaffolds in pharmaceutical development . Compounds featuring the piperidine structure are frequently investigated for their potential biological activities. For instance, structurally similar molecules based on a piperidine core have been identified as potent agonists for receptors like TAAR1 (Trace Amine-Associated Receptor 1), a promising target for neuropsychiatric disorders . Other piperidine derivatives have been designed and synthesized as potential anticancer agents, showing cytotoxicity against various human cancer cell lines, including lung and colon carcinomas . This suggests that this compound is a versatile building block with significant potential for use in drug discovery programs. Usage Note This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11-3-4-12(2)14(9-11)10-13-5-7-15-8-6-13/h3-4,9,13,15H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBFFFKIOBFLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683202-60-0
Record name 4-[(2,5-dimethylphenyl)methyl]piperidine
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Historical Context of Piperidine Scaffolds in Academic Medicinal Chemistry Research

The significance of synthetic molecules like 4-[(2,5-Dimethylphenyl)methyl]piperidine is best understood through the historical lens of its core component, the piperidine (B6355638) scaffold.

The story begins in 1850 when the Scottish chemist Thomas Anderson first isolated piperidine from piperine (B192125), the main alkaloid in black pepper (Piper nigrum), which gave the new compound its name. wikipedia.org This discovery was foundational, as it unveiled a structural motif that would later be identified in a vast number of other natural alkaloids with potent biological activities, including atropine (B194438) and morphine (which contains a fused piperidine ring). encyclopedia.pub

The initial study of these natural alkaloids in the late 19th and early 20th centuries laid the groundwork for pharmacology and medicinal chemistry. However, the true explosion of interest in the piperidine scaffold came with the rise of synthetic organic chemistry. Researchers realized that the piperidine ring was not just a component of natural toxins and remedies but a versatile and highly valuable building block for creating entirely new therapeutic agents. arizona.edu

By the mid-20th century, the piperidine ring had earned the status of a "privileged scaffold" in drug discovery. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally fruitful starting points for developing new drugs. The piperidine scaffold's appeal lies in its three-dimensional chair-like conformation, which mimics natural substrates, and its basic nitrogen atom, which can be protonated at physiological pH, enhancing water solubility and enabling strong ionic interactions with biological receptors. wikipedia.org

This has led to the incorporation of the piperidine moiety into a remarkable number of successful drugs across more than twenty therapeutic classes. researchgate.netresearchgate.net Its structural versatility has been harnessed to create central nervous system modulators, analgesics, antipsychotics, and antihistamines. arizona.eduresearchgate.net The development of synthetic piperidine derivatives continues to be a major focus of academic and industrial research, with scientists constantly exploring new substitutions and stereochemical arrangements to fine-tune biological activity and pharmacokinetic properties. nih.govnih.gov Molecules like this compound are modern examples of this ongoing effort, representing the continued legacy of a simple heterocycle that has become a cornerstone of medicinal chemistry. researchgate.net

An exploration of the synthetic strategies and chemical derivatizations of this compound and its related analogues reveals a rich field of chemical endeavor. The methodologies employed for the functionalization of the piperidine ring and the derivatization of its core structure are critical in medicinal chemistry and drug design. enamine.net This article delves into the specific chemical transformations used to synthesize and modify this class of compounds.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 4 2,5 Dimethylphenyl Methyl Piperidine Derivatives

Elucidation of Key Pharmacophoric Elements within the 4-[(2,5-Dimethylphenyl)methyl]piperidine Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov For the this compound scaffold, the key pharmacophoric elements are believed to be a combination of a basic amine, a hydrophobic aromatic region, and a specific spatial arrangement dictated by the linker and substitution patterns.

The primary pharmacophoric features of this scaffold are:

A Basic Nitrogen Atom: The nitrogen atom within the piperidine (B6355638) ring is a critical feature. At physiological pH, this nitrogen is typically protonated, forming a positively charged ammonium (B1175870) ion. This cationic center can form strong ionic interactions or hydrogen bonds with anionic or polar residues in a receptor's binding pocket, such as aspartate or glutamate. clinmedkaz.org

A Hydrophobic Aromatic Moiety: The 2,5-dimethylphenyl group provides a large, non-polar surface. This region is crucial for engaging with hydrophobic pockets within the target protein through van der Waals forces. The 2,5-dimethylphenyl scaffold, in particular, is a structural feature found in various antimicrobial compounds, suggesting its importance in specific biological interactions. nih.gov

A Defined Spatial Vector: The substitution at the 4-position of the piperidine ring and the methylene (B1212753) linker precisely orient the dimethylphenyl group relative to the piperidine nitrogen. This defined geometry and distance are crucial for ensuring that the pharmacophoric elements align correctly with their complementary sites on the biological target. Studies on analogous N-benzylpiperidine structures, such as donepezil, have shown that this arrangement is vital for interaction with target enzymes. nih.gov

These elements collectively define the molecule's ability to recognize and bind to its biological target, forming the basis for its pharmacological activity.

Impact of Substituent Variations on Biological Activity

Systematic modification of the this compound structure is essential for probing the SAR and optimizing biological activity. Changes to the aromatic ring, the piperidine heterocycle, and the linker can have profound effects on potency and selectivity.

The 2,5-dimethylphenyl group is a key recognition element. Its substitution pattern is critical, and even minor changes can significantly alter biological activity. The 2,5-dimethylphenyl scaffold is a known feature in successful antimicrobial agents, including linezolid (B1675486) and antifungal echinocandins, highlighting its value in drug design. nih.gov

SAR studies on analogous compounds with substituted phenyl rings have demonstrated that both the position and electronic nature of the substituents are important. For example, in one series of substituted piperidines, moving a bromo substituent on the phenyl ring from the 3-position to the 2-position enhanced potency threefold, whereas moving it to the 4-position led to a complete loss of activity. acs.org This indicates that the target's binding pocket has a highly specific topology. Modifications to the 2,5-dimethylphenyl moiety could involve altering the position of the methyl groups (e.g., to 2,6- or 3,4-), which would change the molecule's shape and interaction profile. Replacing the methyl groups with other substituents, such as halogens or methoxy (B1213986) groups, could modulate both steric and electronic properties, potentially improving binding affinity or metabolic stability.

Table 1: Predicted Impact of Modifications to the 2,5-Dimethylphenyl Moiety

ModificationPredicted RationalePotential Effect on ActivityReference (Analogous Systems)
Isomeric Repositioning (e.g., 3,4-dimethyl)Alters the shape and fit within the hydrophobic pocket.Highly dependent on target topology; likely to decrease or alter activity. acs.org
Replacement of Methyl with -Cl, -FModifies electronic profile (electron-withdrawing) and size.May increase binding through new interactions or alter metabolic stability. nih.gov
Replacement of Methyl with -OCH3Adds a potential hydrogen bond acceptor and alters electronics.Could increase potency if a suitable H-bond donor is nearby. nih.gov
Removal of one or both Methyl groupsReduces steric bulk and hydrophobic character.Likely to decrease potency by reducing hydrophobic interactions. nih.gov

Alterations to the Piperidine Nitrogen and Ring Positions

The piperidine ring is not merely a scaffold but an active participant in molecular recognition. Its nitrogen atom and ring structure are prime targets for modification.

Piperidine Nitrogen: The secondary amine (N-H) is a key site for interaction and modification. N-alkylation or N-arylation can significantly impact a compound's properties. For instance, adding an N-benzyl group is a common strategy in medicinal chemistry that can introduce additional hydrophobic or pi-stacking interactions. nih.gov However, such additions must be optimized, as bulky substituents can also lead to steric clashes.

Piperidine Ring Structure: The integrity and conformation of the piperidine ring are often crucial. In SAR studies of similar heterocyclic compounds, replacing the piperidine ring with other cyclic or acyclic structures has been shown to have a dramatic effect. For example, introducing unsaturation (a double bond) into the piperidine ring of an analog increased potency tenfold. dndi.org Conversely, replacing the piperidine with a morpholine (B109124) or an acyclic amine analogue resulted in inactive compounds, demonstrating a strict requirement for the piperidine scaffold in that series. dndi.org Contraction to a pyrrolidine (B122466) ring was tolerated but led to lower metabolic stability. dndi.org

Table 2: Impact of Alterations to the Piperidine Moiety in Analogous Systems

ModificationObserved/Expected Effect on ActivityRationaleReference
Introduction of C=C double bondPotency increased tenfoldIncreased rigidity, altered conformation and electronic character. dndi.org
Replacement with Morpholine ringInactive compoundChange in basicity (pKa) and addition of polar oxygen atom. dndi.org
Replacement with Pyrrolidine ringModerately active, less stableAltered ring size and geometry affects fit and metabolic profile. dndi.org
Replacement with Acyclic analogLoss of activityLoss of conformational constraint is detrimental to binding. dndi.org
N-Alkylation (e.g., N-Benzyl)Activity modulation (increase/decrease)Introduces new binding interactions but can also cause steric hindrance. nih.govnih.gov

Influence of Linker Modifications

The single methylene (-CH2-) group that connects the piperidine and phenyl rings dictates the spatial relationship between these two key pharmacophoric elements. Altering the linker's length, rigidity, or composition is a key strategy in rational drug design.

Linker Length: Extending or shortening the linker can optimize the distance between the interacting moieties. In one series of N-substituted piperidines, increasing the linker length from an amino group (n=0) to a propylamino group (n=3) progressively increased affinity for the σ1 receptor. nih.gov However, in another series, extending a side chain from one to three methylene units had little effect on binding. nih.gov This highlights that the optimal linker length is highly target-dependent.

Linker Rigidity: Introducing conformational constraints, for example by using a double bond (-CH=CH-) or a cyclopropyl (B3062369) group, can lock the molecule into a more bioactive conformation, potentially increasing potency by reducing the entropic penalty of binding.

Linker Composition: Replacing the carbon atom with a heteroatom (e.g., -O-, -S-, -NH-) can introduce new hydrogen bonding capabilities and alter the linker's angle and rotational freedom, providing another avenue for optimization. researchgate.net

Table 3: Potential Impact of Linker Modifications

ModificationRationalePotential Effect on ActivityReference (Analogous Systems)
Lengthen to -(CH2)2- or -(CH2)3-Changes distance between pharmacophores.May improve or worsen alignment with binding sites. nih.govnih.gov
Introduce rigidity (e.g., -CH=CH-)Restricts conformational freedom.Could increase potency by pre-organizing into the bioactive conformation. dndi.org
Replace -CH2- with -O- or -NH-Introduces H-bonding capacity and alters bond angles/rotation.May introduce beneficial interactions if complementary residues are present. researchgate.net

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. For flexible molecules like this compound, understanding the preferred conformations and the energy barriers between them is key to understanding how it interacts with its target. acs.org

The piperidine ring typically adopts a stable chair conformation. The bulky (2,5-dimethylphenyl)methyl substituent at the 4-position is expected to strongly favor the equatorial position to minimize 1,3-diaxial steric interactions. This orientation projects the aromatic group away from the piperidine ring, defining its presentation to a binding site.

Bioisosteric Replacements within the this compound Structure

Bioisosterism is a strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving pharmacological, toxicological, or pharmacokinetic properties. nih.govcambridgemedchemconsulting.com

2,5-Dimethylphenyl Moiety Replacements: The aromatic ring can be replaced with various bioisosteres. Heterocycles such as pyridine, thiophene, or pyrazole (B372694) can mimic the phenyl ring while introducing changes in electronic distribution and potential hydrogen bonding sites. cambridgemedchemconsulting.com Saturated, rigid bicyclic molecules, such as bicyclo[2.1.1]hexane, have been proposed as bioisosteres for ortho-disubstituted phenyl rings to reduce lipophilicity and potentially improve metabolic properties. chem-space.com

Piperidine Ring Replacements: The piperidine ring is one of the most common heterocycles in approved drugs, and numerous bioisosteres have been developed. researchgate.net These replacements can alter basicity, lipophilicity, and metabolic stability. For instance, spirocyclic systems like 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been successfully used as piperidine mimetics, offering a similar 3D arrangement of substituents but with different physicochemical properties. researchgate.netcambridgemedchemconsulting.com Other common replacements include morpholine (which reduces basicity and increases polarity) and tropane (B1204802) (which introduces a rigid, bicyclic structure). cambridgemedchemconsulting.com

Table 4: Common Bioisosteric Replacements for the Piperidine and Phenyl Moieties

Original MoietyBioisosteric ReplacementRationale for ReplacementReference
PiperidinePyrrolidineRing contraction; alters geometry. dndi.org
PiperidineMorpholineReduces basicity (pKa), increases polarity, may alter metabolism. cambridgemedchemconsulting.com
PiperidineAzaspiro[3.3]heptaneMimics 3D vectors, can improve metabolic stability and reduce lipophilicity. researchgate.net
PiperidineTropaneIntroduces a rigid bicyclic core, restricting conformation. cambridgemedchemconsulting.com
PhenylPyridine / ThiopheneMimics aromaticity but alters electronics and H-bonding potential. cambridgemedchemconsulting.com
2,5-DimethylphenylBicyclo[2.1.1]hexaneSaturated, rigid mimic for an ortho-disubstituted ring; reduces aromatic character. chem-space.com

By leveraging these SAR insights, medicinal chemists can rationally design next-generation derivatives of this compound with enhanced biological profiles.

Biological Target Interactions and Mechanistic Insights of 4 2,5 Dimethylphenyl Methyl Piperidine Analogues

Investigation of Receptor and Enzyme Binding Affinities

Interactions with Central Nervous System Targets (e.g., Sigma Receptors, Ion Channels)

Piperidine (B6355638) derivatives have demonstrated significant interactions with central nervous system (CNS) targets, most notably sigma (σ) receptors. These receptors are implicated in a variety of neurological functions and are considered promising targets for therapeutic intervention.

Numerous studies have highlighted the affinity of 4-substituted piperidine analogues for both σ1 and σ2 receptors. The nature of the substituent on the piperidine nitrogen and the substitution pattern on the aromatic ring play a crucial role in determining the binding affinity and selectivity. For instance, N-benzylpiperidine derivatives have shown remarkable affinity for σ receptors. nih.gov The replacement of a piperazine (B1678402) ring with a piperidine moiety has been identified as a critical structural element for high-affinity σ1 receptor binding. nih.gov

One study investigating piperidine and piperazine-based compounds found that 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone exhibited a high affinity for the σ1 receptor with a Kᵢ value of 3.2 nM, acting as a σ1 receptor agonist. nih.gov Molecular docking studies of this compound revealed key interactions with amino acid residues within the receptor binding site. nih.gov Another study on N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide reported a high affinity for sigma receptors (Kᵢ = 3.4 nM) with significant selectivity for the σ2 subtype over the σ1 subtype. nih.gov

While extensive data exists for sigma receptors, information regarding the direct interaction of 4-[(2,5-Dimethylphenyl)methyl]piperidine analogues with ion channels is less specific. However, the broader class of N-benzylpiperidine derivatives has been shown to act as antagonists at α7 nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting a potential for ion channel modulation. nih.gov These compounds were found to be noncompetitive antagonists, indicating they may act as negative allosteric modulators. nih.gov

Table 1: Binding Affinities of Selected Piperidine Analogues at Sigma Receptors

CompoundTarget ReceptorBinding Affinity (Kᵢ)Reference
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ13.2 nM nih.gov
Haloperidol (Reference)σ12.5 nM nih.gov
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamideSigma3.4 nM nih.gov

Enzyme Inhibition Profiles (e.g., Cholinesterases, Lipoxygenases, Urease)

The inhibitory potential of piperidine analogues has been evaluated against several key enzymes, including cholinesterases, lipoxygenases, and urease.

Cholinesterases:

Derivatives of 1-benzylpiperidine (B1218667) have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Structure-activity relationship (SAR) studies have revealed that modifications to the benzyl (B1604629) and piperidine moieties significantly impact inhibitory potency. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a potent and selective AChE inhibitor with an IC₅₀ value of 5.7 nM. nih.gov This compound demonstrated a 1250-fold greater selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov Further studies on related 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives also identified potent AChE inhibitors, with one analogue exhibiting an IC₅₀ of 1.2 nM and a remarkable 34,700-fold selectivity for AChE over BuChE. nih.govacs.org More recent research has explored N-benzyl piperidine derivatives as dual inhibitors of both HDAC and AChE for potential Alzheimer's disease treatment. nih.gov

Lipoxygenases:

Research into the lipoxygenase (LOX) inhibitory activity of piperidine derivatives has shown promise. Piperine (B192125), a naturally occurring piperidine alkaloid, and its derivatives have been found to inhibit LOX. nih.gov One study demonstrated that piperine derivatives, such as piperonylic acid and piperic acid, were more potent LOX inhibitors than piperine itself, with IC₅₀ values of 43.065 µM and 45.17 µM, respectively. nih.gov While direct evidence for this compound is lacking, the general activity of piperidine-containing compounds suggests potential for LOX inhibition.

Urease:

A variety of N-substituted piperidines have been synthesized and evaluated as urease inhibitors. nih.govtandfonline.com The inhibitory activity of these compounds is influenced by the size and electronic properties of the substituents on the nitrogen atom. nih.govtandfonline.com Studies have shown that some piperidine derivatives exhibit significant urease inhibition, with IC₅₀ values in the micromolar range. nih.govtandfonline.comresearchgate.net For instance, certain synthesized piperidine derivatives demonstrated IC₅₀ values ranging from 31.97 to 254 µM. nih.govtandfonline.com More recent work on pyridylpiperazine-based carbodithioates also identified potent urease inhibitors, with one compound showing an IC₅₀ value of 5.16 ± 2.68 μM. nih.gov

Table 2: Enzyme Inhibitory Activities of Selected Piperidine Analogues

Compound Class/DerivativeTarget EnzymeIC₅₀ ValueReference
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAcetylcholinesterase (AChE)5.7 nM nih.gov
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidineAcetylcholinesterase (AChE)1.2 nM nih.gov
Piperonylic acidLipoxygenase (LOX)43.065 µM nih.gov
Piperic acidLipoxygenase (LOX)45.17 µM nih.gov
N-substituted piperidinesUrease31.97 - 254 µM nih.govtandfonline.com
Pyridylpiperazine-based carbodithioateUrease5.16 ± 2.68 μM nih.gov

Binding to Trace Amine-Associated Receptors (TAAR1)

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant target for neuropsychiatric disorders, and piperidine-containing molecules have been investigated as potential TAAR1 agonists. A screening of a compound library identified 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide as a submicromolar agonist of TAAR1. nih.gov Subsequent synthesis and evaluation of analogues led to the discovery of more potent compounds. For instance, 4-(2-aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride (AP163) was identified as a potent TAAR1 agonist with an EC₅₀ for agonistic activity in the range of 0.033 to 0.112 μM. nih.gov Structure-activity relationship studies indicated that substitutions on the phenyl ring of the carboxamide moiety significantly influence potency. nih.gov

Molecular Mechanisms Underlying Observed Biological Activities

The biological activities of this compound analogues are underpinned by their specific molecular interactions with their respective targets.

In the context of cholinesterase inhibition, the N-benzylpiperidine moiety of inhibitors like Donepezil is proposed to interact with the peripheral anionic site (PAS) of AChE, while another part of the molecule binds to the catalytic active site (CAS). nih.gov This dual binding is thought to be responsible for the high potency and selectivity of these inhibitors.

For TAAR1 agonism, molecular modeling against the crystal structure of TAAR1 has helped to rationalize the observed structure-activity relationships of 4-(2-aminoethyl)piperidine derivatives. nih.gov These models suggest specific hydrogen bonding and hydrophobic interactions within the receptor's binding pocket that are essential for agonist activity.

Comparative Analysis of Target Selectivity and Specificity among Piperidine Derivatives

The selectivity and specificity of piperidine derivatives for their biological targets are highly dependent on their structural features.

A key determinant of selectivity between σ1 and σ2 receptors is the substitution pattern on the piperidine and the nature of the aromatic moieties. nih.govnih.gov For example, replacing a piperazine core with a piperidine ring can dramatically increase affinity and selectivity for the σ1 receptor. nih.govnih.gov

In the realm of cholinesterase inhibitors, subtle structural modifications can lead to significant differences in selectivity for AChE over BuChE. The rigidified analogue of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, for instance, shows a much higher selectivity for AChE. nih.govnih.gov This highlights the importance of conformational constraints in achieving target specificity.

For TAAR1 agonists, the substitution on the phenyl ring of the carboxamide group is a critical factor for potency and likely influences selectivity against other amine receptors. nih.gov

Computational Chemistry and Cheminformatics Applications in 4 2,5 Dimethylphenyl Methyl Piperidine Research

Quantum Chemical Calculations for Molecular Geometry, Electronic Properties, and Spectroscopic Predictions (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule like 4-[(2,5-dimethylphenyl)methyl]piperidine. jksus.orgnih.gov DFT methods provide a robust framework for predicting molecular geometry, electronic structure, and spectroscopic signatures, offering a balance between computational cost and accuracy. nih.govsci-hub.se

Molecular Geometry Optimization: The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly used for this purpose. jksus.orgnih.gov The piperidine (B6355638) ring is known to adopt a stable chair conformation, and DFT calculations can precisely determine the orientation of the (2,5-dimethylphenyl)methyl substituent (equatorial or axial) and its influence on the ring's geometry. nih.gov

ParameterDescriptionRepresentative Calculated Value
C-N Bond Length (piperidine)The average length of the carbon-nitrogen bonds within the piperidine ring.~1.47 Å
C-C Bond Length (piperidine)The average length of the carbon-carbon bonds within the piperidine ring.~1.53 Å
C-C Bond Length (aromatic)The average length of the carbon-carbon bonds within the dimethylphenyl ring.~1.39 Å
N-C-C Bond Angle (piperidine)The average bond angle involving the nitrogen and two adjacent carbons in the ring.~111°
C-N-C Bond Angle (piperidine)The bond angle centered on the nitrogen atom of the piperidine ring.~112°
Note: These values are representative examples for piperidine-containing structures and are used here for illustrative purposes.

Spectroscopic Predictions: Quantum chemical methods can accurately predict various spectroscopic properties. nih.govnih.gov

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. researchgate.net This allows for the assignment of characteristic peaks, such as C-H stretching from the aromatic and aliphatic parts, and C-N stretching from the piperidine ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is often used to predict 1H and 13C NMR chemical shifts. nih.govnih.gov These theoretical values can be compared with experimental data to confirm the molecular structure. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, helping to interpret the UV-Vis absorption spectrum of the compound. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a therapeutic agent, it is essential to understand how it interacts with biological targets like proteins or enzymes. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose. nih.govlongdom.org

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. nih.govnih.gov The process involves placing the 3D structure of this compound into the active site of a target protein and evaluating the binding affinity using a scoring function. This method can screen vast libraries of compounds and prioritize candidates for further study. hilarispublisher.com For this compound, the piperidine nitrogen could act as a positive ionizable feature, while the dimethylphenyl group could engage in hydrophobic interactions within the binding pocket. nih.gov Docking studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the ligand-protein complex. frontiersin.org

Simulation ParameterDescriptionTypical Application in Research
Binding Affinity (Docking Score)A score that estimates the strength of the ligand-target interaction.Ranks potential drug candidates based on their predicted binding strength to a specific protein.
Root Mean Square Deviation (RMSD)Measures the average deviation of the protein or ligand backbone atoms over time from a reference structure.Assesses the conformational stability of the protein-ligand complex during an MD simulation. frontiersin.org
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.Identifies key stabilizing interactions that anchor the ligand in the binding site.
Binding Free Energy (MM/GBSA)A more accurate calculation of the binding energy derived from MD simulation snapshots.Provides a quantitative measure of binding affinity that accounts for dynamic effects and solvation. frontiersin.org
Note: This table describes the application of these parameters in the computational study of ligand-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR can be a powerful tool to guide the design of analogs with improved potency or other desired properties. nih.gov

The process involves several key steps:

Data Set Collection: A series of structurally related piperidine derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled. nih.govresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), topological features (e.g., branching), and electronic properties. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Neural Networks), are used to build a model that links the descriptors to the observed activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are most likely to be active, thereby optimizing the lead discovery process. researchgate.net The model also provides insights into which molecular features are favorable or unfavorable for activity, guiding future design strategies. researchgate.net

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Design Optimization

In the early stages of drug discovery, it is crucial to assess not only a compound's activity but also its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). physchemres.org Poor ADME properties are a major cause of failure for drug candidates in clinical trials. In silico ADME prediction models offer a rapid and cost-effective way to evaluate these properties for compounds like this compound before they are synthesized. nih.govresearchgate.net

A variety of computational models are available to predict key ADME parameters:

Absorption: Prediction of properties like human intestinal absorption (HIA), cell permeability (e.g., Caco-2), and P-glycoprotein substrate/inhibitor potential. mdpi.com

Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes and prediction of whether the compound is a CYP inhibitor or substrate. mdpi.com

Furthermore, many in silico tools evaluate "drug-likeness" based on established rules like Lipinski's Rule of Five or Veber's rules, which assess properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.comimpactfactor.org By evaluating the ADME profile of this compound early in the design phase, researchers can identify potential liabilities and modify the structure to improve its pharmacokinetic properties, increasing the likelihood of developing a successful drug candidate. nih.gov

ADME PropertyDescriptionImportance in Drug Design
A bsorption (HIA)Predicts the extent to which a compound is absorbed from the human intestine.Essential for determining oral bioavailability.
D istribution (BBB Penetration)Predicts whether a compound can cross the blood-brain barrier to act on the central nervous system.Critical for CNS drugs; undesirable for peripherally acting drugs.
M etabolism (CYP Inhibition)Predicts if a compound inhibits major cytochrome P450 enzymes.Important for avoiding drug-drug interactions.
E xcretion (Clearance)Estimates the rate at which a compound is removed from the body.Influences dosing frequency and potential for accumulation.
Lipinski's Rule of FiveA set of rules to evaluate if a compound has properties that would make it a likely orally active drug.A widely used filter to assess "drug-likeness" in early discovery. impactfactor.org
Note: This table outlines key ADME properties and their significance in the computational optimization of potential drug candidates.

Future Research Directions and Academic Perspectives on 4 2,5 Dimethylphenyl Methyl Piperidine

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The piperidine (B6355638) scaffold is a well-established pharmacophore found in numerous approved drugs, demonstrating a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties. ajchem-a.comijnrd.org Future investigations into 4-[(2,5-Dimethylphenyl)methyl]piperidine will likely be driven by a deeper understanding of its mechanism of action, which can unveil opportunities in new therapeutic domains.

A significant area of interest for piperidine derivatives is neurodegenerative diseases, such as Alzheimer's disease. benthamdirect.comingentaconnect.comnih.gov Researchers are actively developing piperidine-based compounds that target key pathological pathways in these conditions. benthamdirect.comingentaconnect.comnih.gov By elucidating how the specific structural features of this compound—namely the 2,5-dimethylphenyl moiety—interact with biological targets, it may be possible to design novel agents for neurological disorders. The introduction of chiral centers into the piperidine ring can also enhance biological activities and selectivity, opening further avenues for exploration. thieme-connect.comresearchgate.net

Furthermore, the 2,5-dimethylphenyl group itself is a feature in various antimicrobial compounds. nih.gov This suggests that this compound could be a promising candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance. nih.gov Mechanistic studies to understand how this compound might interfere with microbial growth or survival could pave the way for its development in this critical therapeutic area.

Potential therapeutic areas for exploration are summarized in the table below.

Therapeutic AreaRationale for ExplorationPotential Targets
Neurodegenerative Diseases The piperidine scaffold is a promising framework for agents targeting Alzheimer's disease and other neurodegenerative conditions. benthamdirect.comingentaconnect.comnih.govEnzymes (e.g., cholinesterases), receptors (e.g., NMDA), protein aggregation pathways. benthamdirect.comnih.gov
Infectious Diseases The 2,5-dimethylphenyl moiety is present in known antimicrobial compounds, suggesting potential antibacterial or antifungal activity. nih.govBacterial or fungal cell wall synthesis, essential enzymes, efflux pumps.
Oncology Piperidine derivatives have been investigated for their anticancer properties. ajchem-a.comKinases, cell cycle proteins, apoptosis pathways.
Inflammatory Disorders Anti-inflammatory activity is a known property of some piperidine compounds. ajchem-a.comijnrd.orgCyclooxygenase (COX) enzymes, cytokines, inflammatory signaling pathways.

Development of Advanced Synthetic Methodologies

The synthesis of highly substituted and functionalized piperidines is a central theme in modern organic and medicinal chemistry. ajchem-a.comnih.gov While classical methods for piperidine synthesis exist, future research will focus on developing more efficient, stereoselective, and environmentally friendly approaches to produce compounds like this compound and its analogs.

Recent advances include the use of transition metal catalysis, such as gold-catalyzed annulation and palladium-catalyzed reactions, to construct the piperidine ring with high levels of control. ajchem-a.comnih.gov These methods allow for the creation of complex molecular architectures from simpler starting materials. Another promising direction is the development of one-pot multicomponent reactions, which can generate diverse piperidine derivatives in a single step, increasing efficiency and reducing waste. ajchem-a.comrsc.org

Furthermore, techniques involving dearomative functionalization of pyridines are emerging as powerful tools to access highly decorated piperidine scaffolds. researchgate.net Applying these advanced synthetic strategies to the synthesis of this compound could facilitate the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies, which is crucial for optimizing therapeutic efficacy.

Key areas for synthetic methodology development are outlined below.

Synthetic ApproachDescriptionPotential Advantages
Transition Metal Catalysis Utilizes catalysts based on metals like gold, palladium, rhodium, and copper to facilitate ring formation and functionalization. ajchem-a.comnih.govHigh efficiency, stereoselectivity, and functional group tolerance.
Multicomponent Reactions Combines three or more reactants in a single step to form a complex product. rsc.orgIncreased synthetic efficiency, reduced waste, and rapid library generation.
Dearomative Functionalization Converts flat aromatic precursors (e.g., pyridines) into three-dimensional piperidine structures. researchgate.netAccess to complex and highly substituted piperidines.
Green Chemistry Methods Employs non-toxic catalysts, water-based reactions, and solvent-free conditions. ajchem-a.comEnvironmentally friendly, cost-effective, and safer processes.

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological effects of this compound and to identify novel therapeutic targets, the integration of "omics" technologies is essential. nih.gov These high-throughput techniques, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of cellular processes and how they are perturbed by a compound. nih.gov

By treating cells or model organisms with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can gain unbiased insights into its mechanism of action. mdpi.com This approach can help to identify the specific cellular pathways and molecular targets that the compound modulates, which may not be discovered through traditional hypothesis-driven research.

For instance, proteomic profiling can capture the cellular response to a drug and help in understanding potential side effects at a molecular level. researchgate.net Multi-omics data can be integrated to build comprehensive models of the compound's effects, revealing new therapeutic opportunities and potential biomarkers for its activity. mdpi.com

Omics TechnologyApplication in Studying this compoundExpected Insights
Genomics Identifying genetic factors that influence response to the compound.Personalized medicine applications, patient stratification.
Transcriptomics Analyzing changes in gene expression following treatment.Identification of regulated pathways and potential mechanisms of action.
Proteomics Measuring changes in protein abundance and post-translational modifications.Direct identification of protein targets and downstream signaling effects. researchgate.net
Metabolomics Profiling changes in small molecule metabolites.Understanding the compound's impact on cellular metabolism and biochemical pathways.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Piperidine Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery and development process. mednexus.orgnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design of new therapeutic agents. nih.gov For piperidine scaffolds like this compound, AI and ML can be applied in several key areas.

Machine learning algorithms can also be trained to predict the biological activity, toxicity, and other properties of new piperidine derivatives before they are synthesized, a process known as quantitative structure-activity relationship (QSAR) modeling. nih.gov This predictive power allows chemists to prioritize the most promising candidates for synthesis and testing, saving time and resources. mdpi.com Furthermore, AI can be used to analyze complex biological data from omics studies to identify novel drug-target interactions and elucidate mechanisms of action. nih.gov

AI/ML ApplicationDescriptionImpact on Piperidine Drug Discovery
Generative Models for Scaffold Hopping AI algorithms create new molecular structures based on a starting scaffold. digitellinc.comDiscovery of novel piperidine-based compounds with diverse properties and intellectual property potential.
Predictive Modeling (QSAR) ML models predict the activity and properties of unsynthesized compounds. nih.govPrioritization of synthetic targets, reducing the number of compounds that need to be made and tested.
Analysis of High-Throughput Screening Data AI identifies active compounds and patterns in large screening datasets.More efficient hit identification and lead optimization.
Drug Repurposing ML algorithms identify potential new uses for existing drugs by analyzing biological and clinical data. mednexus.orgFinding new therapeutic applications for known piperidine-containing drugs.

Q & A

Q. Table 1: Comparison of Piperidine Derivatives’ Synthetic Challenges

CompoundKey Synthetic StepYield Optimization Factor
This compoundBenzyl-piperidine couplingSolvent polarity control
2-(2,5-Dimethylphenyl)piperidineRing substitutionSteric hindrance mitigation
4-(Trifluoromethylphenyl)methylpiperidineFluorinated aryl couplingCatalyst selection
Adapted from structural analogs in and .

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic
Routine characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at 2,5-positions on the aryl ring) .
  • HPLC-UV : A methanol-buffer mobile phase (65:35, pH 4.6 with sodium 1-octanesulfonate) resolves impurities (see ’s chromatographic conditions) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 217.183 for C₁₄H₂₁N⁺) .

Advanced Tip : For enantiomeric purity, chiral HPLC with cellulose-based columns or X-ray crystallography (if crystalline) is recommended.

What preliminary biological screening approaches are recommended for assessing the compound’s bioactivity?

Q. Basic

  • Enzyme inhibition assays : Target acetylcholinesterase or monoamine oxidases at 1–100 µM concentrations.
  • Antimicrobial screening : Use Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) in broth microdilution assays ( notes antimicrobial potential in analogs) .
  • Receptor binding : Radioligand displacement assays (e.g., σ or dopamine receptors) with competitive binding protocols .

How do structural modifications at the piperidine ring or aryl methyl group influence the compound’s pharmacological profile?

Q. Advanced

  • Piperidine N-substitution : Adding methyl groups (e.g., N-methylpiperidine) reduces basicity, altering blood-brain barrier permeability .
  • Aryl substituents : Fluorine or chlorine at the 4-position (as in ’s difluorophenyl analog) enhances target affinity but may increase toxicity .
  • Methyl group position : 2,5-dimethyl substitution (vs. 3,4-) improves metabolic stability due to steric shielding from cytochrome P450 enzymes .

Q. Table 2: Structure-Activity Relationships (SAR) of Piperidine Analogs

CompoundModificationBioactivity Impact
This compound2,5-dimethyl substitutionEnhanced metabolic stability
4-(2,4-Difluorobenzyl)piperidineFluorine at 2,4-positionsIncreased receptor affinity
N-MethylpiperidineN-methylationReduced cytotoxicity
Derived from and .

What strategies resolve contradictions in receptor binding data across different assay systems?

Advanced
Contradictions often arise from:

  • Assay conditions : Variations in buffer pH (e.g., 4.6 vs. 7.4) or ion concentrations alter ligand-receptor interactions. Standardize using ’s buffer formulation .
  • Receptor subtypes : Screen against cloned human vs. animal receptors (e.g., σ-1 vs. σ-2) to isolate targets.
  • Controls : Include known agonists/antagonists (e.g., haloperidol for σ receptors) to validate assay sensitivity .

How can computational modeling guide the optimization of derivatives for enhanced target selectivity?

Q. Advanced

  • Molecular docking : Simulate binding poses with σ-1 receptors using software like AutoDock Vina. Prioritize derivatives with stronger hydrogen bonds to Thr¹²⁰ or hydrophobic interactions with Phe¹⁰⁷ .
  • QSAR models : Corrogate substituent electronegativity (e.g., Hammett constants) with IC₅₀ values to predict activity .
  • ADMET prediction : Tools like SwissADME assess logP (<3) and topological polar surface area (<90 Ų) for bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.